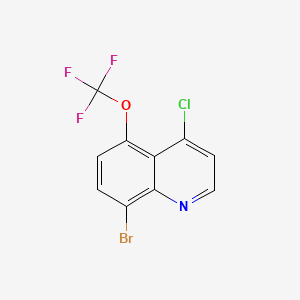

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17984794

Molecular Formula: C10H4BrClF3NO

Molecular Weight: 326.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4BrClF3NO |

|---|---|

| Molecular Weight | 326.49 g/mol |

| IUPAC Name | 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H |

| Standard InChI Key | KGAMCFULQVTLRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1OC(F)(F)F)C(=CC=N2)Cl)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The quinoline backbone of 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline is substituted with three functional groups:

-

Bromine at position 8, which facilitates cross-coupling reactions for further derivatization.

-

Chlorine at position 4, enhancing electron-withdrawing effects and stabilizing the aromatic system.

-

Trifluoromethoxy (-OCF) at position 5, contributing to lipophilicity and metabolic stability .

The IUPAC name, 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the planar geometry of the quinoline ring, with substituents adopting positions that minimize steric hindrance .

Physicochemical Data

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.50 g/mol |

| CAS RN | 2366994-45-6 |

| Boiling Point | Not reported |

| Storage Conditions | Dry, sealed environment |

| Hazard Statements | Not classified |

The compound’s solubility is limited in polar solvents but moderate in dichloromethane and dimethylformamide .

Synthetic Methodologies

Palladium-Catalyzed Tandem Reactions

A palladium(II)-catalyzed three-component reaction offers an efficient route to synthesize multisubstituted quinolines. This method involves:

-

Coupling of 2-aminobenzaldehyde derivatives with alkynes under oxidative conditions.

-

Cyclization to form the quinoline core.

-

Halogenation using -bromosuccinimide (NBS) to introduce bromine at position 8 .

Reaction conditions (e.g., solvent, temperature, catalyst loading) critically influence yield. For example, using (5 mol%) in at 100°C achieves 59% yield .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors enable precise control over halogenation steps, minimizing byproducts like overbrominated species. Purification via fractional crystallization or chromatography ensures >95% purity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 4 undergoes substitution with amines or thiols under basic conditions. For instance, treatment with morpholine in at reflux yields 4-morpholino derivatives .

Cross-Coupling Reactions

The bromine atom at position 8 participates in Suzuki-Miyaura couplings with arylboronic acids. Using and in dioxane, biaryl products form with >70% efficiency .

Stability Considerations

The trifluoromethoxy group resists hydrolysis under acidic conditions, enhancing the compound’s stability compared to methoxy analogues .

Biological Activity and Mechanism

Kinase Inhibition

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline derivatives exhibit potent inhibition of Tpl2 kinase (MAP3K8), a therapeutic target in inflammatory diseases. Structural studies reveal that the trifluoromethoxy group enhances binding affinity by forming hydrophobic interactions with the kinase’s ATP-binding pocket .

Antimicrobial Properties

Preliminary testing against Staphylococcus aureus shows a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting utility in antibiotic development .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound serves as a scaffold for synthesizing kinase inhibitors and anticancer agents. Modifications at positions 4 and 8 enable tuning of selectivity and potency .

Organic Electronics

Incorporating the quinoline core into π-conjugated systems enhances electron mobility in organic semiconductors. Devices fabricated with these materials achieve hole mobilities of 0.12 cm/V·s .

Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume